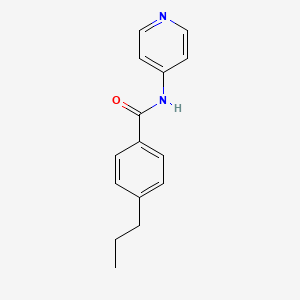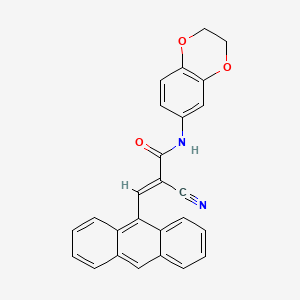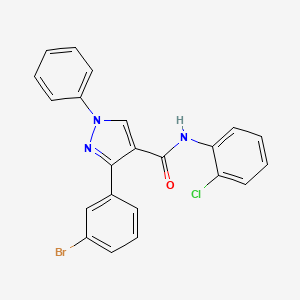![molecular formula C22H19F3O5 B4870413 methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate](/img/structure/B4870413.png)
methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate is a complex organic molecule, part of the chromen family. It has piqued the interest of the scientific community due to its multifaceted applications across various fields, such as chemistry, biology, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate typically involves multistep organic synthesis:
Base Compound Synthesis: : This step usually involves the preparation of the core chromen structure, often starting with hydroxyacetophenone and appropriate benzaldehydes under basic conditions.
Substitution and Coupling Reactions: : Incorporation of the trifluoromethylbenzyl group is achieved through nucleophilic substitution reactions.
Final Modification: : The last step involves esterification to form the methyl acetate functional group under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may involve high-throughput reactors, advanced purification techniques, and stringent quality controls to ensure the compound's purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation to introduce additional functional groups, potentially altering its properties.
Reduction: : Reductive conditions can be used to remove oxygen functionalities or introduce hydrogen atoms, modifying its chemical behavior.
Substitution: : Various nucleophilic or electrophilic substitutions can be carried out, often targeting the chromen ring or the trifluoromethyl group.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: : Halogenating agents, nucleophiles like alkoxides, or electrophiles.
Major Products Formed: Depending on the reaction conditions, the major products can include hydroxylated, reduced, or substituted derivatives of the original compound, each with distinct chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules, aiding in the development of novel materials and compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the production of advanced materials, coatings, and other industrial applications due to its unique chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways: Methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate may interact with various biological targets:
Enzymes: : Inhibition or activation of specific enzymes.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: : Potential interactions with genetic material, affecting transcription and translation processes.
Comparación Con Compuestos Similares
Similar Compounds:
Coumarin: : Shares the chromen core but lacks the trifluoromethyl and additional ester groups.
Flavonoids: : Structurally similar but often include additional hydroxyl groups and differ in biological activity.
Uniqueness: Methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate stands out due to its unique combination of functional groups, offering distinct chemical reactivity and biological activity profiles. This uniqueness positions it as a valuable compound for further research and application development.
That's the scoop on this fascinating compound! Anything specific you want to dive deeper into?
Propiedades
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-12-16-7-8-18(29-11-14-5-4-6-15(9-14)22(23,24)25)13(2)20(16)30-21(27)17(12)10-19(26)28-3/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLONORSWULDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(morpholin-4-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4870344.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4870348.png)
![1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B4870349.png)

![2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE](/img/structure/B4870362.png)
![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4870363.png)
![1,4-dimethyl-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4870369.png)

![3-(2-chlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4870383.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4870399.png)
![4-CHLORO-1-ETHYL-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4870405.png)
![N-(3-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4870408.png)
![N-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]-3,4-dichloroaniline](/img/structure/B4870411.png)
